phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate
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Overview
Description
Phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by the presence of a phenyl group and an oxan-4-yl moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with an alcohol derivative of oxan-4-yl. This reaction typically occurs under mild conditions and can be catalyzed by various agents such as tin or indium triflate .
Industrial Production Methods: In industrial settings, the production of carbamates often involves the use of phosgene-free methods to ensure safety and environmental compliance. For instance, the catalytic decomposition of methyl N-phenyl carbamate using oxide catalysts has been explored as an efficient method . This approach not only reduces the risk associated with phosgene but also offers high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the carbamate group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Phenyl carbamate: A simpler analog with similar reactivity but lacking the oxan-4-yl moiety.
Methyl N-phenyl carbamate: Another related compound used in various industrial applications.
Uniqueness: Phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate stands out due to its unique structure, which combines the properties of both phenyl and oxan-4-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound in research and industry.
Properties
IUPAC Name |
phenyl N-[(4-phenyloxan-4-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(23-17-9-5-2-6-10-17)20-15-19(11-13-22-14-12-19)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPKPFDVSUPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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